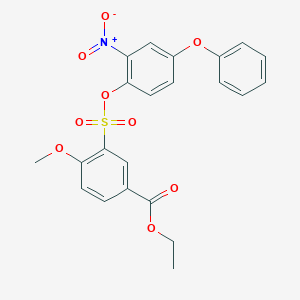
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate, also known as EPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the sulfonylurea family of compounds, which are known to have a wide range of biological activities. EPN has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in a variety of research applications.
作用机制
The mechanism of action of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate is believed to involve the inhibition of certain enzymes, particularly acetylcholinesterase. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from carrying out its normal function. This leads to an accumulation of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various research studies. One of the most notable effects is its ability to increase levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention. Additionally, this compound has been found to have anti-inflammatory properties and may have potential applications in the treatment of certain inflammatory conditions.
实验室实验的优点和局限性
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has several advantages as a research tool, including its potent inhibitory effects on certain enzymes and its well-established synthesis method. However, there are also limitations to its use in lab experiments. For example, this compound may have off-target effects on other enzymes, which could complicate the interpretation of experimental results. Additionally, this compound may have limited solubility in certain solvents, which could impact its effectiveness in certain experimental conditions.
未来方向
There are several future directions for research involving Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate. One promising area of research involves the development of new this compound derivatives with improved potency and selectivity for certain enzymes. Additionally, this compound may have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease, where it could be used to increase levels of acetylcholine in the brain. Further research is needed to fully understand the potential applications of this compound in these areas.
合成方法
The synthesis of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate involves a multi-step process that begins with the reaction of 2-nitro-4-phenoxyaniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with ethyl sulfonic acid chloride to form the final compound. This synthesis method has been well-established in the literature and has been used to produce high-quality this compound for use in research studies.
科学研究应用
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes. For example, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention.
属性
IUPAC Name |
ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO9S/c1-3-30-22(24)15-9-11-20(29-2)21(13-15)33(27,28)32-19-12-10-17(14-18(19)23(25)26)31-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJHNAKQXJQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea](/img/structure/B7433169.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)
![ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7433210.png)

![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)